Lontrel 205
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Overview
Description
Lontrel 205, known scientifically as clopyralid, is a selective herbicide primarily used for the control of broadleaf weeds. It is particularly effective against weeds in cereals, canola, pastures, and fallow lands. The active ingredient in this compound is clopyralid, which is present as the dimethylamine salt .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clopyralid is synthesized through a series of chemical reactions starting from pyridineThe final product is then converted into its dimethylamine salt form to enhance its solubility and efficacy .
Industrial Production Methods
Industrial production of clopyralid involves large-scale chemical synthesis in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and effectiveness of the final product .
Chemical Reactions Analysis
Types of Reactions
Clopyralid undergoes several types of chemical reactions, including:
Oxidation: Clopyralid can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups in clopyralid.
Substitution: Clopyralid can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with clopyralid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of clopyralid can produce various carboxylic acids, while reduction can yield different amine derivatives .
Scientific Research Applications
Clopyralid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicides for agricultural and non-agricultural uses
Mechanism of Action
Clopyralid exerts its herbicidal effects by mimicking plant hormones known as auxins. It disrupts normal cell growth and division, leading to uncontrolled and abnormal growth, which ultimately kills the plant. The compound is absorbed mainly through the foliage and translocated throughout the plant, affecting both the shoots and roots .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide with a broader spectrum of activity.
Dicamba: Similar in action to clopyralid but with different selectivity and environmental persistence.
Triclopyr: Used for woody plant control and has a different spectrum of activity compared to clopyralid
Uniqueness of Clopyralid
Clopyralid is unique in its high selectivity for certain broadleaf weeds, making it particularly useful in crops like cereals and canola where other herbicides might damage the crop. Its ability to translocate throughout the plant ensures effective control of both above-ground and below-ground parts of the weed .
Properties
CAS No. |
79636-51-4 |
---|---|
Molecular Formula |
C14H9Cl4NO5 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;3,6-dichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2O3.C6H3Cl2NO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;7-3-1-2-4(8)9-5(3)6(10)11/h1-3H,4H2,(H,11,12);1-2H,(H,10,11) |
InChI Key |
DEQVDQYDHHKMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C1=CC(=NC(=C1Cl)C(=O)O)Cl |
Origin of Product |
United States |
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